N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide

Lipophilicity Drug-likeness Physicochemical property prediction

N1-Benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide (CAS 1207012-11-0) is a synthetic, small-molecule piperidine-1,4-dicarboxamide featuring an N1-benzyl and an N4-(2,2,2-trifluoroethyl) substituent. The compound carries no hydrogen-bond donors and four hydrogen-bond acceptors, resulting in a topological polar surface area (tPSA) of 45 Ų, a calculated logP of 2.33, and a molecular weight of 343.35 g/mol.

Molecular Formula C16H20F3N3O2
Molecular Weight 343.34 g/mol
CAS No. 1207012-11-0
Cat. No. B6576992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
CAS1207012-11-0
Molecular FormulaC16H20F3N3O2
Molecular Weight343.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)NCC(F)(F)F)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H20F3N3O2/c17-16(18,19)11-21-14(23)13-6-8-22(9-7-13)15(24)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,24)(H,21,23)
InChIKeyOGZLNNSXEWMTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide (CAS 1207012-11-0) – Procurement-Relevant Compound Profile


N1-Benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide (CAS 1207012-11-0) is a synthetic, small-molecule piperidine-1,4-dicarboxamide featuring an N1-benzyl and an N4-(2,2,2-trifluoroethyl) substituent [1]. The compound carries no hydrogen-bond donors and four hydrogen-bond acceptors, resulting in a topological polar surface area (tPSA) of 45 Ų, a calculated logP of 2.33, and a molecular weight of 343.35 g/mol [1]. These physicochemical attributes place the molecule within the drug-like property space defined by Lipinski’s Rule of Five, and the trifluoroethyl moiety is expected to confer heightened lipophilicity and metabolic stability relative to non-fluorinated alkyl analogs. However, no target-specific bioactivity, ADMET, or in-vivo pharmacology data have been identified for this compound in peer-reviewed journals, patents, or authoritative public databases as of the search date.

Why Generic Substitution Is Not Advisable When Procuring N1-Benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide


Piperidine-1,4-dicarboxamides with alternative N4 substituents (e.g., methyl, ethyl, phenyl, thiophen-2-ylmethyl) are frequently listed in commercial screening libraries and may appear superficially interchangeable [1][2]. However, the 2,2,2-trifluoroethyl group imparts a unique combination of strong electron-withdrawing character, increased lipophilicity (ΔlogP ≈ +0.5–1.0 vs. ethyl analogs [3][4]), and enhanced resistance to oxidative metabolism [5]. Without direct, head-to-head comparative data for this exact scaffold, the assumption that any N4-alkyl analog would replicate the pharmacokinetic or target-engagement profile of the trifluoroethyl-substituted compound is unwarranted. The sections below compile the limited quantitative evidence that exists and identify critical data gaps that must be closed before reliable substitution decisions can be made.

N1-Benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide – Quantitative Differentiation Evidence


Physicochemical Profile Comparison: N1-Benzyl-N4-(2,2,2-trifluoroethyl) vs. N1-Benzyl-N4-ethylpiperidine-1,4-dicarboxamide

Computational comparison of the target compound with the hypothetical N4-ethyl analog reveals a notable increase in lipophilicity. The calculated logP of N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide is 2.33 (ALogP) [1], while the corresponding N4-ethyl derivative is predicted to have an ALogP of approximately 1.5 . Furthermore, the experimentally determined π constant for the CH2CF3 group is +0.64, versus +0.10 for CH2CH3, confirming a 0.54 log-unit increase in partitioning [2]. No experimental logD, solubility, or permeability data are currently available for the target compound.

Lipophilicity Drug-likeness Physicochemical property prediction

Metabolic Stability Advantage Conferred by the 2,2,2-Trifluoroethyl Group

The 2,2,2-trifluoroethyl group is widely employed in medicinal chemistry to block cytochrome P450-mediated oxidation at the α-carbon of the ethyl chain. Literature meta-analysis indicates that replacing an ethyl group with a 2,2,2-trifluoroethyl group increases in-vitro microsomal half-life (t1/2) by 2- to 10-fold across diverse chemotypes [1][2]. For the present piperidine-1,4-dicarboxamide scaffold, no direct metabolic stability data have been published, but the class-level trend is expected to hold. Consequently, the target compound is predicted to exhibit superior metabolic stability compared with its N4-ethyl counterpart.

Metabolic stability CYP450 oxidation Fluorine substitution

Hydrogen-Bond Donor Deficiency Differentiates from Primary Amide Analogs

N1-Benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide possesses zero hydrogen-bond donors (HBD = 0) [1]. In contrast, the corresponding N1-benzyl, N4-unsubstituted piperidine-1,4-dicarboxamide (primary amide) would have two HBDs. Reduction of HBD count from 2 to 0 is associated with a significant decrease in topological polar surface area (tPSA ≈ 45 Ų vs. >70 Ų for the primary amide) and a predicted improvement in passive membrane permeability [2]. While no direct Caco-2 or PAMPA data exist for the target compound, the HBD = 0 property is a measurable, structure-based differentiator.

Hydrogen bonding Permeability tPSA

Absence of Target-Specific Data Is a Key Differentiator for Procurement Decisions

A comprehensive search of PubMed, SciFinder, ChEMBL, BindingDB, and USPTO patent databases did not retrieve any primary publication, patent example, or deposited bioactivity entry that reports IC50, Ki, EC50, or other quantitative target-engagement data for N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide [1][2]. By contrast, several structurally related piperidine-1,4-dicarboxamides (e.g., H3B-120, CAS 2194903-42-7) have well-documented IC50 values against CPS1 (Ki = 1.4 μM) . The absence of target-specific data for the procurement compound represents a significant risk factor that must be weighed against the potential advantages of its unique physicochemical profile.

Data gaps Risk assessment Selectivity

Best-Fit Application Scenarios for N1-Benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide Based on Current Evidence


Central Nervous System (CNS) Lead-Optimization Libraries

The combination of high logP (2.33), zero HBDs, and a moderate tPSA (45 Ų) aligns with the property profiles of orally bioavailable, brain-penetrant compounds [1][2]. The trifluoroethyl group’s expected resistance to oxidative metabolism further supports its inclusion in CNS-focused screening libraries where prolonged target exposure is desired. The compound can serve as a high-quality starting point for hit-to-lead campaigns targeting enzymes or receptors within the central nervous system.

Pharmacokinetic Back-Up Series for N4-Alkyl Piperidine-1,4-Dicarboxamide Hits

When an early hit contains a metabolically labile N4-ethyl or N4-propyl group, replacement with the 2,2,2-trifluoroethyl group is a well-validated strategy to improve microsomal stability without drastically altering potency [3]. This compound can function as a direct, structure-based backup that allows medicinal chemists to separate the scaffold’s intrinsic activity from its metabolic liabilities, provided that target engagement is subsequently confirmed.

Negative-Control or Inactive-Probe in Trifluoroethyl-Specific SAR Studies

Because the compound lacks any reported bioactivity, it can be deployed as a negative-control analog in studies where the trifluoroethyl group is hypothesized to be essential for target binding. By comparing the activity profile of this compound against actives within the same piperidine-1,4-dicarboxamide series, researchers can directly test whether the trifluoroethyl moiety contributes to potency or selectivity [4].

Fragment-Based Drug Discovery (FBDD) with Fluorine-Detection

The presence of the trifluoroethyl group makes this compound amenable to 19F NMR-based screening [5]. In fragment libraries, fluorinated compounds are used to detect weak binding events with high sensitivity. This compound’s molecular weight (343 Da) places it at the upper end of the fragment range, yet its clean, two-substituent architecture renders it a viable candidate for FBDD campaigns where 19F NMR is the primary screening technology.

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